molecular formula C10H7BrN2 B1447586 6-Bromo-1-methyl-1H-indole-3-carbonitrile CAS No. 1361092-69-4

6-Bromo-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B1447586
CAS No.: 1361092-69-4
M. Wt: 235.08 g/mol
InChI Key: SOTVYPLSYGORIA-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 1-methyl-1H-indole-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

6-Bromo-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-1-methyl-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact mechanism depends on the specific application and the biological system being studied.

Properties

IUPAC Name

6-bromo-1-methylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-3-2-8(11)4-10(9)13/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTVYPLSYGORIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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